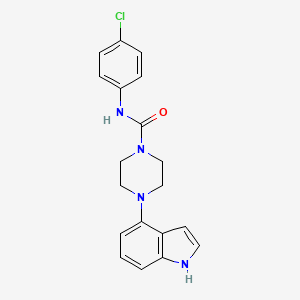

GOT1 inhibitor-1

Description

Properties

IUPAC Name |

N-(4-chlorophenyl)-4-(1H-indol-4-yl)piperazine-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19ClN4O/c20-14-4-6-15(7-5-14)22-19(25)24-12-10-23(11-13-24)18-3-1-2-17-16(18)8-9-21-17/h1-9,21H,10-13H2,(H,22,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVVZKBOSNCHQEJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=CC=CC3=C2C=CN3)C(=O)NC4=CC=C(C=C4)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19ClN4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Dawn of a New Therapeutic Strategy: Tryptamine-Based GOT1 Inhibitors in Pancreatic Cancer

A Technical Guide for Researchers and Drug Development Professionals

The relentless progression of Pancreatic Ductal Adenocarcinoma (PDAC), one of the most lethal malignancies, has spurred an urgent search for novel therapeutic vulnerabilities. Recent discoveries have illuminated the critical role of metabolic reprogramming in PDAC survival, with a particular focus on the enzyme Glutamate-Oxaloacetate Transaminase 1 (GOT1). This enzyme is a linchpin in a metabolic pathway that maintains redox homeostasis, a process upon which PDAC cells are heavily dependent. This dependency presents a unique therapeutic window, and a new class of tryptamine-based molecules has emerged as promising inhibitors of GOT1.

This technical guide provides an in-depth overview of the discovery, optimization, and mechanism of action of these novel tryptamine-based GOT1 inhibitors. It is designed to equip researchers, scientists, and drug development professionals with the core knowledge required to advance this promising therapeutic strategy.

Quantitative Analysis of Tryptamine-Based GOT1 Inhibitors

Medicinal chemistry efforts have led to the synthesis and evaluation of a series of tryptamine derivatives. The inhibitory potency of these compounds against GOT1 has been quantified using a malate dehydrogenase (MDH)-coupled enzymatic assay. The following tables summarize the structure-activity relationship (SAR) and the corresponding half-maximal inhibitory concentrations (IC50).

Table 1: GOT1 Inhibition by Tryptamine Derivatives [1]

| Compound | R Group | IC50 (µM) |

| 3a | H | > 100 |

| 3b | 2-F | 20 |

| 3c | 3-F | 25 |

| 3d | 4-F | 30 |

| 3e | 2-Cl | 20 |

| 3f | 2-Ph | 25 |

Data are reported as the mean of n=3 determinations.[1]

The data reveals that substitution on the phenyl ring of the tryptamine scaffold is crucial for inhibitory activity. Unsubstituted compound 3a showed no significant inhibition, while halogen and phenyl substitutions at the ortho position (3b , 3e , and 3f ) resulted in the most potent inhibitors in this series.[1] This suggests the presence of a hydrophobic binding pocket in the enzyme that can accommodate these substitutions.[1]

The GOT1 Signaling Pathway in Pancreatic Cancer

In PDAC, the oncogene KRAS orchestrates a metabolic shift, making cancer cells reliant on a non-canonical glutamine metabolism pathway to manage oxidative stress. GOT1 is a central enzyme in this pathway. The diagram below illustrates the key steps and the role of GOT1 in maintaining redox balance.

This pathway highlights how glutamine is converted to aspartate in the mitochondria and then transported to the cytoplasm.[2] Cytosolic GOT1 then converts aspartate and α-ketoglutarate to oxaloacetate and glutamate.[2] Subsequently, oxaloacetate is converted to malate by MDH1, and then to pyruvate by malic enzyme 1 (ME1), a reaction that generates NADPH.[2] This production of NADPH is critical for maintaining the cellular redox balance and mitigating oxidative stress, thereby promoting cancer cell survival.[2][3] Tryptamine-based inhibitors directly target GOT1, disrupting this entire cascade.

Experimental Protocols

A robust and reliable assay is fundamental to the discovery and characterization of enzyme inhibitors. The following is a detailed protocol for the malate dehydrogenase (MDH)-coupled GOT1 enzymatic assay, a commonly used method for screening and quantifying GOT1 inhibition.[1]

MDH-Coupled GOT1 Enzymatic Assay Protocol

Principle:

This assay couples the GOT1-catalyzed reaction to the MDH1-catalyzed reaction. GOT1 produces oxaloacetate, which is then reduced to malate by MDH1 in a reaction that consumes NADH. The rate of GOT1 activity is therefore proportional to the rate of NADH depletion, which can be monitored by the decrease in fluorescence at an excitation wavelength of 340 nm and an emission wavelength of 445 nm.[1]

Materials:

-

Recombinant human GOT1 enzyme

-

L-Aspartic acid

-

α-Ketoglutaric acid

-

Malate Dehydrogenase 1 (MDH1)

-

β-Nicotinamide adenine dinucleotide, reduced form (NADH)

-

HEPES buffer (100 mM, pH 7.4)

-

Potassium chloride (KCl, 100 mM)

-

Test compounds (tryptamine derivatives) dissolved in DMSO

-

384-well microplates

Procedure:

-

Assay Buffer Preparation: Prepare an assay buffer containing 100 mM HEPES (pH 7.4) and 100 mM KCl.

-

Reagent Preparation:

-

Prepare a stock solution of L-Aspartic acid in the assay buffer.

-

Prepare a stock solution of α-Ketoglutaric acid in the assay buffer.

-

Prepare a stock solution of NADH in the assay buffer. The final concentration in the assay will be 250 µM.[1]

-

Prepare a stock solution of MDH1 in the assay buffer. The final concentration in the assay will be 0.3 µg/mL.[1]

-

Prepare a stock solution of GOT1 enzyme in the assay buffer. The final concentration should be adjusted to ensure a linear reaction rate for at least 20 minutes.

-

-

Compound Plating: Dispense the test compounds at various concentrations into the wells of a 384-well microplate. Include appropriate controls (e.g., DMSO vehicle control for 100% activity and a control without enzyme for 0% activity).

-

Reaction Mixture Preparation: Prepare a reaction mixture containing L-Aspartic acid, α-Ketoglutaric acid, NADH, and MDH1 in the assay buffer.

-

Assay Initiation:

-

Add the GOT1 enzyme solution to the wells containing the test compounds.

-

Immediately add the reaction mixture to all wells to start the reaction.

-

-

Incubation and Measurement: Incubate the plate at 37°C for 20 minutes.[1] Monitor the decrease in NADH fluorescence using a plate reader with excitation at 340 nm and emission at 445 nm.[1]

-

Data Analysis: Calculate the rate of reaction for each well. Determine the percent inhibition for each compound concentration and calculate the IC50 value by fitting the data to a dose-response curve.

Synthesis of Tryptamine-Based GOT1 Inhibitors

The tryptamine-based inhibitors were synthesized through a straightforward and efficient chemical route. The general synthetic scheme is outlined below, illustrating the key reaction step.

The synthesis is typically achieved through the reaction of tryptamine with an appropriate aryl-isocyanate in the presence of a base, such as triethylamine, in a suitable solvent like tetrahydrofuran (THF).[1] This reaction forms the urea linkage that is a common feature in this series of inhibitors.

Conclusion and Future Directions

The discovery of tryptamine-based GOT1 inhibitors represents a significant advancement in the pursuit of novel therapies for pancreatic ductal adenocarcinoma. The data presented herein demonstrates that these compounds exhibit potent and specific inhibition of GOT1, a key enzyme in a metabolic pathway critical for PDAC survival. The detailed experimental protocols and understanding of the underlying signaling pathway provide a solid foundation for further research and development.

Future efforts will likely focus on optimizing the potency and pharmacokinetic properties of these inhibitors through further medicinal chemistry exploration.[1] Additionally, in-depth preclinical studies will be crucial to evaluate the in vivo efficacy and safety of these compounds, with the ultimate goal of translating this promising therapeutic strategy into clinical applications for patients with this devastating disease.

References

- 1. Discovery and optimization of aspartate aminotransferase 1 inhibitors to target redox balance in pancreatic ductal adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Glutamine supports pancreatic cancer growth through a Kras-regulated metabolic pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 3. GOT1/AST1 expression status as a prognostic biomarker in pancreatic ductal adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]

The Structure-Activity Relationship of GOT1 Inhibitors: A Technical Guide for Drug Development Professionals

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Core Principles and Quantitative Data Underpinning the Structure-Activity Relationship of Glutamic-Oxaloacetic Transaminase 1 (GOT1) Inhibitors.

Introduction

Glutamic-oxaloacetic transaminase 1 (GOT1), a pivotal enzyme in amino acid metabolism, has emerged as a compelling therapeutic target, particularly in the context of pancreatic ductal adenocarcinoma (PDAC). In PDAC, cancer cells exhibit a dependence on a metabolic pathway involving GOT1 to maintain redox homeostasis and support proliferation. This reliance presents a therapeutic window for the development of small molecule inhibitors that can selectively disrupt this metabolic pathway in cancer cells. This guide provides a detailed overview of the structure-activity relationships (SAR) of key GOT1 inhibitor scaffolds, presenting quantitative data, experimental methodologies, and visual representations of the underlying biological and experimental frameworks.

GOT1-Mediated Metabolic Pathway in Pancreatic Cancer

In PDAC, a non-canonical glutamine metabolism pathway is utilized to maintain the cellular redox balance, primarily through the production of NADPH. GOT1 is a critical enzyme in this pathway. The process begins with the conversion of glutamine to glutamate, which is then converted to aspartate in the mitochondria by GOT2. Aspartate is transported to the cytoplasm where GOT1 catalyzes its conversion to oxaloacetate. Subsequently, malate dehydrogenase 1 (MDH1) and malic enzyme 1 (ME1) convert oxaloacetate to malate and then to pyruvate, respectively, with the latter step generating NADPH. This NADPH is crucial for regenerating reduced glutathione (GSH), which combats reactive oxygen species (ROS) and prevents oxidative stress-induced cell death.

Non-Covalent Inhibition of Glutamate-Oxaloacetate Transaminase 1 (GOT1) by Small Molecules: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glutamate-Oxaloacetate Transaminase 1 (GOT1), a cytosolic enzyme, plays a pivotal role in cellular metabolism, particularly in cancer cells.[1] Its function is crucial for maintaining redox homeostasis and supporting proliferation, making it an attractive therapeutic target, especially in cancers like Pancreatic Ductal Adenocarcinoma (PDAC).[2][3] This technical guide provides an in-depth overview of the non-covalent inhibition of GOT1 by small molecules, focusing on quantitative data, experimental protocols, and the underlying signaling pathways.

The Role of GOT1 in Cancer Metabolism

GOT1 is a key enzyme in a metabolic pathway that supports cancer cell growth by contributing to NADPH production, which is essential for maintaining redox balance.[1][4] In PDAC, a KRAS-driven metabolic reprogramming upregulates GOT1.[1][5] This pathway involves the conversion of glutamine-derived aspartate to oxaloacetate (OAA) by GOT1 in the cytoplasm. OAA is then converted to malate by malate dehydrogenase 1 (MDH1) and subsequently to pyruvate by malic enzyme 1 (ME1), a process that generates NADPH.[1][2] This NADPH is critical for regenerating reduced glutathione, which neutralizes reactive oxygen species (ROS), thereby protecting the cancer cells from oxidative stress.[1] Inhibition of GOT1 disrupts this pathway, leading to increased ROS levels, impaired cell proliferation, and potentially ferroptosis, a form of iron-dependent cell death.[3]

Signaling Pathway

The metabolic pathway involving GOT1 is a critical node in cancer cell metabolism. Its inhibition has significant downstream consequences.

Caption: GOT1 signaling pathway in cancer metabolism.

Non-Covalent GOT1 Inhibitors

Several classes of non-covalent small molecule inhibitors of GOT1 have been identified through high-throughput screening and medicinal chemistry efforts.[4][6] These inhibitors typically act by competing with the enzyme's cofactor, pyridoxal 5'-phosphate (PLP), for binding to the active site.[2][7]

Quantitative Data for Selected Non-Covalent GOT1 Inhibitors

| Compound ID | Chemical Class | IC50 (µM) | Kd (µM) | Assay Method | Reference |

| iGOT1-01 | Indole-piperazine-carboxamide | ~11.3 | - | GLOX/HRP-coupled | [5] |

| iGOT1-01 | Indole-piperazine-carboxamide | 84.6 | - | MDH1-coupled | [5] |

| Compound 1a | 4-(1H-indol-4-yl)-N-phenylpiperazine-1-carboxamide | 85 | - | MDH1-coupled | [4] |

| Tryptamine-based derivative (2c) | Tryptamine-based | 8.2 | - | MDH1-coupled | [7][8] |

| Aspulvinone H (AH) | Butyrolactone | 5.91 ± 0.04 | 2.14 ± 0.47 | MDH1-coupled | [2] |

| (+)-Asperteretone B | Butyrolactone | 19.16 ± 0.15 | - | MDH1-coupled | [2] |

| (+)-3′,3′-di-(dimethylallyl)-butyrolactone II | Butyrolactone | 26.38 ± 0.1 | - | MDH1-coupled | [2] |

Experimental Protocols

The characterization of GOT1 inhibitors relies on robust enzymatic assays. The two most common methods are the GLOX/HRP-coupled assay and the MDH1-coupled assay.

Experimental Workflow for GOT1 Inhibitor Characterization

Caption: A typical experimental workflow for identifying and characterizing novel GOT1 inhibitors.

GLOX/HRP-Coupled GOT1 Assay

This assay is a fluorescence-based method suitable for high-throughput screening.

-

Principle: GOT1 converts aspartate and α-ketoglutarate to glutamate and oxaloacetate. Glutamate is then oxidized by glutamate oxidase (GLOX), producing α-ketoglutarate, ammonia, and hydrogen peroxide (H₂O₂). In the presence of horseradish peroxidase (HRP), the H₂O₂ reacts with a non-fluorescent probe (e.g., Amplex Red) to produce a highly fluorescent product (resorufin), which can be measured.[5][9]

-

Materials:

-

Recombinant human GOT1 protein

-

L-Aspartic acid

-

α-Ketoglutaric acid (α-KG)

-

Glutamate oxidase (GLOX)

-

Horseradish peroxidase (HRP)

-

Amplex Red reagent

-

Assay buffer (e.g., 200 mM HEPES, pH 7.4, 200 mM KCl)

-

Microplate reader with fluorescence detection (Excitation: ~544 nm, Emission: ~590 nm)

-

-

Procedure:

-

Prepare a reaction mix containing L-aspartate (e.g., 4 mM), α-KG (e.g., 0.5 mM), GLOX (e.g., 80 nM), HRP (e.g., 0.5 units/mL), and Amplex Red (e.g., 1.285 µg/mL) in assay buffer.[9]

-

Pre-incubate the reaction mix at 37°C.[9]

-

Add the test compounds (inhibitors) at various concentrations to the wells of a microplate.

-

Add GOT1 protein (e.g., 300 ng) to the wells.[9]

-

Initiate the reaction by adding the pre-warmed reaction mix to the wells.

-

Incubate the plate at 37°C for a set period (e.g., 20 minutes) during the linear phase of the reaction.[4]

-

Measure the fluorescence intensity.

-

Calculate the percent inhibition relative to a control without inhibitor and determine the IC50 value.

-

MDH1-Coupled GOT1 Assay

This is an absorbance-based orthogonal assay often used to confirm hits from primary screens.

-

Principle: GOT1 produces oxaloacetate, which is then reduced to malate by malate dehydrogenase 1 (MDH1). This reaction consumes NADH, leading to a decrease in absorbance at 340 nm. The rate of NADH depletion is proportional to GOT1 activity.[5][9]

-

Materials:

-

Recombinant human GOT1 protein

-

L-Aspartic acid

-

α-Ketoglutaric acid (α-KG)

-

Malate dehydrogenase 1 (MDH1)

-

β-Nicotinamide adenine dinucleotide, reduced form (NADH)

-

Assay buffer (e.g., 50 mM HEPES, pH 7.4, 50 mM NaCl)

-

UV-Vis microplate reader or spectrophotometer

-

-

Procedure:

-

Prepare a reaction mixture in a UV-transparent microplate or cuvette containing assay buffer, L-aspartate (e.g., 4 mM), α-KG (e.g., 1 mM), MDH1 (e.g., 1 U/mL), and NADH (e.g., 1 mM).[2]

-

Add the test compounds at various concentrations.

-

Initiate the reaction by adding GOT1 protein (e.g., 0.1 mg/mL).[2]

-

Immediately monitor the decrease in absorbance at 340 nm over time at a constant temperature (e.g., 37°C).

-

Calculate the initial reaction velocity from the linear portion of the absorbance curve.

-

Determine the percent inhibition and IC50 values.

-

Conclusion

The non-covalent inhibition of GOT1 presents a promising therapeutic strategy for cancers that are dependent on its metabolic activity. The availability of robust enzymatic assays allows for the discovery and characterization of novel small molecule inhibitors. Future research will likely focus on optimizing the potency and selectivity of these compounds, as well as further elucidating the complex role of GOT1 in cancer metabolism to identify potential combination therapies. This guide provides a foundational understanding for researchers aiming to contribute to this exciting field of drug discovery.

References

- 1. Frontiers | The role of GOT1 in cancer metabolism [frontiersin.org]

- 2. caymanchem.com [caymanchem.com]

- 3. GOT1 inhibition promotes pancreatic cancer cell death by ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Discovery and optimization of aspartate aminotransferase 1 inhibitors to target redox balance in pancreatic ductal adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. The role of GOT1 in cancer metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Discovery of GOT1 Inhibitors from a Marine-Derived Aspergillus terreus That Act against Pancreatic Ductal Adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 8. cdn2.caymanchem.com [cdn2.caymanchem.com]

- 9. Biochemical Characterization and Structure-Based Mutational Analysis Provide Insight into the Binding and Mechanism of Action of Novel Aspartate Aminotransferase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Enzymatic Activity and Inhibition of Glutamate-Oxaloacetate Transaminase 1 (GOT1)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the enzymatic activity of Glutamate-Oxaloacetate Transaminase 1 (GOT1) and the inhibitory effects of a specific small molecule, designated as GOT1 inhibitor-1. This document details the quantitative analysis of the inhibitor's potency, the experimental protocols for its determination, and the relevant biological pathways.

Core Findings: IC50 Value of this compound

The half-maximal inhibitory concentration (IC50) of this compound was determined in a Malate Dehydrogenase (MDH) coupled enzymatic assay. The aggregated data from these experiments are presented below.

| Inhibitor | Target Enzyme | Assay Type | IC50 Value (µM) |

| This compound | Human GOT1 | MDH Coupled Enzymatic Assay | 8.2 |

Signaling Pathway of GOT1 in Cancer Metabolism

GOT1 is a pivotal enzyme in cellular metabolism, playing a crucial role in the malate-aspartate shuttle and amino acid metabolism. In the context of cancer, particularly in pancreatic ductal adenocarcinoma (PDAC), GOT1 is upregulated and contributes to maintaining redox homeostasis and supporting cell proliferation. The enzyme catalyzes the reversible transamination of aspartate and α-ketoglutarate to oxaloacetate and glutamate. This activity is a key node in metabolic pathways that provide cancer cells with essential intermediates for growth and survival.

Figure 1: Simplified GOT1 Signaling Pathway in Cancer Metabolism.

Experimental Protocols

The determination of the IC50 value for this compound was performed using a Malate Dehydrogenase (MDH) coupled enzymatic assay.

Principle of the MDH Coupled Assay

The enzymatic activity of GOT1 is measured indirectly by coupling the production of oxaloacetate to the MDH1-catalyzed oxidation of NADH to NAD+. The rate of GOT1 activity is directly proportional to the rate of decrease in NADH, which can be monitored by measuring the decrease in absorbance or fluorescence at 340 nm.

Reagents and Materials

-

Enzymes: Recombinant Human GOT1,

The Role of Glutamic-Oxaloacetic Transaminase 1 (GOT1) in Pancreatic Cancer Redox Homeostasis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pancreatic ductal adenocarcinoma (PDAC) is characterized by a high degree of metabolic reprogramming to sustain growth and survival in a nutrient-deprived and hostile tumor microenvironment. A key adaptation is the reliance on a non-canonical glutamine metabolism pathway to maintain redox homeostasis. This pathway is critically dependent on the cytosolic enzyme Glutamic-Oxaloacetic Transaminase 1 (GOT1). Upregulated by the signature oncogene KRAS, GOT1 facilitates the conversion of glutamine-derived aspartate to oxaloacetate in the cytosol. This initiates a series of reactions culminating in the production of NADPH, a crucial reducing equivalent for mitigating oxidative stress.[1][2] Inhibition of GOT1 disrupts this delicate redox balance, leading to increased reactive oxygen species (ROS), and sensitizes pancreatic cancer cells to ferroptosis, an iron-dependent form of cell death.[3][4] This guide provides an in-depth technical overview of the role of GOT1 in pancreatic cancer redox homeostasis, presenting key quantitative data, detailed experimental protocols, and visual representations of the underlying molecular pathways.

The GOT1-Mediated Pathway in Pancreatic Cancer

In contrast to canonical glutamine metabolism which primarily utilizes glutamate dehydrogenase (GLUD1) in the mitochondria, pancreatic cancer cells reprogram their glutamine utilization.[1] This non-canonical pathway is orchestrated by mutant KRAS, which transcriptionally upregulates GOT1 and represses GLUD1.[1][5]

The pathway proceeds as follows:

-

Mitochondria: Glutamine is converted to glutamate. Subsequently, the mitochondrial aspartate aminotransferase (GOT2) converts glutamate and oxaloacetate to aspartate and α-ketoglutarate.[6]

-

Cytosol: Aspartate is transported to the cytosol.

-

GOT1: Cytosolic GOT1 catalyzes the conversion of aspartate and α-ketoglutarate to oxaloacetate and glutamate.[7]

-

MDH1: Cytosolic malate dehydrogenase 1 (MDH1) reduces oxaloacetate to malate, consuming NADH.[8]

-

ME1: Cytosolic malic enzyme 1 (ME1) oxidatively decarboxylates malate to pyruvate, generating NADPH from NADP+.[1][7]

This series of reactions effectively transfers reducing equivalents from NADH to NADPH, which is essential for maintaining the reduced glutathione pool and mitigating oxidative stress.[1][7]

Signaling Pathway Diagram

Caption: GOT1-mediated non-canonical glutamine metabolism pathway in pancreatic cancer.

Quantitative Data on GOT1 Function

The inhibition of GOT1 leads to significant changes in cellular metabolites and redox state, ultimately impacting cell viability.

| Parameter | Effect of GOT1 Knockdown/Inhibition | Cell Line(s) | Reference(s) |

| Metabolite Levels | |||

| Aspartate | Increased | PDAC cells | [7] |

| Oxaloacetate (OAA) | Decreased | PDAC cells | [7] |

| Malate | Decreased | PDAC cells | [7] |

| Redox Ratios | |||

| NADP+/NADPH Ratio | Markedly Increased | PDAC cells | [1][7][9] |

| GSH/GSSG Ratio | Decreased | PDAC cells | [7] |

| Cellular Phenotype | |||

| Intracellular ROS | Increased | PDAC cells | [7][10] |

| Cell Proliferation/Growth | Significantly Impaired/Inhibited | PDAC cell lines | [2][7] |

| Sensitivity to Ferroptosis | Increased | Pancreatic cancer cell lines | [3][4] |

Experimental Protocols

GOT1 Activity Assay

A common method to measure GOT1 enzymatic activity is a coupled-enzyme assay.

Principle: The product of the GOT1 reaction is used as a substrate for a second enzyme, which produces a detectable signal (e.g., fluorescence or absorbance change).

Example Protocol (GOT1/MDH1 Coupled Assay): [2][11]

-

Reagents:

-

Assay Buffer: e.g., 200 mM HEPES (pH 7.4), 200 mM KCl

-

Substrates: L-Aspartate (e.g., 4 mM), α-Ketoglutarate (e.g., 0.5 mM)

-

Coupling Enzyme: Malate Dehydrogenase 1 (MDH1) (e.g., 0.3 µg/mL)

-

Cofactor: NADH (e.g., 250 µM)

-

GOT1 enzyme source (e.g., cell lysate, purified protein)

-

-

Procedure:

-

Prepare a reaction mix containing assay buffer, L-aspartate, α-ketoglutarate, MDH1, and NADH.

-

Add the GOT1 enzyme source to initiate the reaction.

-

The GOT1-produced oxaloacetate is converted to malate by MDH1, which oxidizes NADH to NAD+.

-

Monitor the decrease in NADH fluorescence (Excitation: ~340-350 nm, Emission: ~445-460 nm) or absorbance at 340 nm over time using a plate reader.

-

The rate of decrease in NADH signal is proportional to the GOT1 activity.

-

Measurement of Cellular NADP+/NADPH Ratio

Commercial kits are widely used for the sensitive quantification of NADP+ and NADPH.

Principle: These assays are typically based on an enzyme cycling reaction where NADPH reduces a probe to generate a fluorescent or colorimetric product. To measure the ratio, NADPH and NADP+ are extracted separately.

Example Protocol (Fluorometric Assay): [12][13]

-

Sample Preparation:

-

Harvest cells and wash with cold PBS.

-

For NADPH measurement: Lyse cells in a basic extraction buffer (e.g., containing NaOH) to destroy NADP+.

-

For Total NADP+/NADPH measurement (or NADP+ by subtraction): Lyse a separate aliquot of cells in an acidic extraction buffer to destroy NADPH.

-

Neutralize the extracts.

-

Centrifuge to remove cell debris and collect the supernatant.

-

-

Assay Procedure:

-

Prepare a standard curve using known concentrations of NADP+.

-

Add samples and standards to a 96-well plate.

-

Add the kit's reaction mix (containing an enzyme, substrate, and a fluorometric probe) to all wells.

-

Incubate at room temperature, protected from light, for the recommended time (e.g., 30-60 minutes).

-

Measure the fluorescence (e.g., Excitation: ~530-570 nm, Emission: ~585-600 nm) using a fluorescence plate reader.

-

Calculate the concentrations of NADPH and total NADP+/NADPH from the standard curve.

-

The NADP+ concentration can be determined by subtracting the NADPH concentration from the total.

-

Calculate the NADP+/NADPH ratio.

-

Experimental and Logical Workflows

Investigating GOT1's Role in Redox Homeostasis

Caption: Experimental workflow for studying the function of GOT1 in pancreatic cancer.

Logical Relationship: GOT1 Inhibition and Ferroptosis

Caption: Logical flow from GOT1 inhibition to the induction of ferroptosis.

Therapeutic Implications

The critical role of GOT1 in maintaining redox balance makes it a compelling therapeutic target in pancreatic cancer.[14] Preclinical studies have shown that inhibiting GOT1 can significantly reduce tumor growth.[14] Furthermore, the induction of ferroptosis upon GOT1 inhibition opens up possibilities for combination therapies.[3][4] For instance, combining GOT1 inhibitors with agents that promote oxidative stress or interfere with iron metabolism could represent a novel and effective treatment strategy for this devastating disease.[3][15] The development of potent and specific GOT1 inhibitors is an active area of research, with the potential to exploit the unique metabolic dependencies of pancreatic tumors.[2][14]

References

- 1. Pancreatic cancers rely on a novel glutamine metabolism pathway to maintain redox balance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery and optimization of aspartate aminotransferase 1 inhibitors to target redox balance in pancreatic ductal adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 3. biorxiv.org [biorxiv.org]

- 4. GOT1 inhibition promotes pancreatic cancer cell death by ferroptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The Intricate Metabolism of Pancreatic Cancers - The Heterogeneity of Cancer Metabolism - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. aacrjournals.org [aacrjournals.org]

- 7. files.core.ac.uk [files.core.ac.uk]

- 8. Frontiers | The role of GOT1 in cancer metabolism [frontiersin.org]

- 9. tandfonline.com [tandfonline.com]

- 10. GOT1-Mediated Anaplerotic Glutamine Metabolism Regulates Chronic Acidosis Stress In Pancreatic Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Biochemical Characterization and Structure-Based Mutational Analysis Provide Insight into the Binding and Mechanism of Action of Novel Aspartate Aminotransferase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. sigmaaldrich.com [sigmaaldrich.com]

- 13. cellbiolabs.com [cellbiolabs.com]

- 14. What are GOT1 inhibitors and how do they work? [synapse.patsnap.com]

- 15. researchgate.net [researchgate.net]

An In-depth Technical Guide on GOT1 Inhibitor-1 and its Effect on the Malate-Aspartate Shuttle

For Researchers, Scientists, and Drug Development Professionals

Abstract

Glutamic-oxaloacetic transaminase 1 (GOT1), a key enzyme in cellular metabolism, plays a pivotal role in the malate-aspartate shuttle (MAS). This shuttle is crucial for transporting NADH-reducing equivalents from the cytosol to the mitochondria, thereby maintaining cellular redox balance and supporting energy production. In various cancers, particularly pancreatic ductal adenocarcinoma (PDAC), there is a heightened reliance on GOT1 activity. This dependency has positioned GOT1 as a promising therapeutic target. This technical guide provides a comprehensive overview of GOT1 inhibitor-1, a novel, potent, and non-covalent inhibitor of GOT1. We delve into its mechanism of action, its profound effects on the malate-aspartate shuttle, and present detailed experimental protocols for its characterization.

Introduction to GOT1 and the Malate-Aspartate Shuttle

Glutamic-oxaloacetic transaminase 1 (GOT1), also known as aspartate aminotransferase 1 (AST1), is a cytosolic enzyme that catalyzes the reversible transamination of aspartate and α-ketoglutarate to oxaloacetate and glutamate.[1] This reaction is a critical component of the malate-aspartate shuttle, a complex pathway that facilitates the transfer of reducing equivalents (in the form of NADH) generated during glycolysis from the cytosol into the mitochondrial matrix for oxidative phosphorylation.[1]

The malate-aspartate shuttle is indispensable for cells that are highly dependent on aerobic respiration. By regenerating cytosolic NAD+, the shuttle allows glycolysis to continue at a high rate. The key enzymes and transporters involved in the shuttle are cytosolic and mitochondrial isoforms of malate dehydrogenase (MDH1 and MDH2) and glutamic-oxaloacetic transaminase (GOT1 and GOT2), as well as the mitochondrial carriers for malate-α-ketoglutarate and glutamate-aspartate.

In the context of cancer, particularly in malignancies like pancreatic ductal adenocarcinoma, the metabolic landscape is often rewired to support rapid proliferation and survival under nutrient-deprived conditions. These cancer cells exhibit an increased dependence on GOT1-mediated pathways to maintain redox homeostasis and synthesize essential biomolecules.[2] This makes GOT1 an attractive target for therapeutic intervention.

This compound: A Potent and Specific Inhibitor

This compound is a tryptamine-based derivative identified as a novel, potent, and non-covalent inhibitor of GOT1. Its inhibitory action disrupts the catalytic activity of GOT1, thereby impeding the malate-aspartate shuttle and downstream metabolic processes.

Quantitative Data on this compound Activity

The inhibitory potency of this compound has been quantified using enzymatic assays. The half-maximal inhibitory concentration (IC50) provides a measure of the inhibitor's efficacy.

| Inhibitor | Target | Assay | IC50 Value |

| This compound | GOT1 | MDH-coupled enzymatic assay | 8.2 µM |

Table 1: Inhibitory activity of this compound.[3]

Impact of GOT1 Inhibition on the Malate-Aspartate Shuttle

Inhibition of GOT1 by this compound has profound consequences on the flux of metabolites through the malate-aspartate shuttle and the overall cellular redox state. While specific quantitative data for this compound's effect on shuttle metabolites is not publicly available, studies on other potent GOT1 inhibitors, such as the natural product Aspulvinone H (AH), provide valuable insights into the expected metabolic consequences.

Alterations in Malate-Aspartate Shuttle Metabolites

Treatment of cancer cells with a potent GOT1 inhibitor leads to a predictable shift in the concentrations of the core metabolites of the malate-aspartate shuttle. The inhibition of the forward reaction catalyzed by GOT1 (aspartate + α-ketoglutarate → oxaloacetate + glutamate) results in the accumulation of its substrate, aspartate, and a depletion of its products, oxaloacetate and subsequently malate.

The following table presents representative data from a study on the GOT1 inhibitor Aspulvinone H (AH) in SW1990 pancreatic cancer cells, which is expected to be indicative of the effects of this compound.

| Metabolite | Change upon GOT1 Inhibition |

| Aspartate | Increased |

| Oxaloacetate | Decreased |

| Malate | Decreased |

Table 2: Representative changes in malate-aspartate shuttle metabolites upon GOT1 inhibition.[4]

Effect on Cellular Redox Homeostasis (NADH/NAD+ and NADPH/NADP+ Ratios)

The malate-aspartate shuttle is intrinsically linked to the cellular redox state by its role in transporting NADH equivalents. Inhibition of this shuttle is expected to lead to an accumulation of NADH in the cytosol, thereby increasing the NADH/NAD+ ratio.

Furthermore, in many cancer cells, the metabolic pathway involving GOT1 is coupled to the production of NADPH, which is crucial for mitigating oxidative stress. Inhibition of GOT1 disrupts this pathway, leading to a decrease in the NADPH/NADP+ ratio. This reduction in NADPH can render cancer cells more susceptible to oxidative damage and cell death.[4] Studies on GOT1-null cells have shown an accumulation of NADH and a decreased NADH/NAD+ ratio under nutrient-depleted conditions.[5][6]

The following table presents representative data from a study on the GOT1 inhibitor Aspulvinone H (AH) in SW1990 pancreatic cancer cells.

| Redox Ratio | Change upon GOT1 Inhibition |

| NADPH/NADP+ | Decreased |

Table 3: Representative changes in cellular redox ratios upon GOT1 inhibition.[4]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the characterization of GOT1 inhibitors and their effects on the malate-aspartate shuttle.

MDH-Coupled GOT1 Enzymatic Assay

This assay is used to determine the in vitro inhibitory activity of compounds against GOT1. The activity of GOT1 is coupled to the activity of malate dehydrogenase (MDH), and the rate of NADH oxidation is monitored.

Principle: GOT1 converts aspartate and α-ketoglutarate to oxaloacetate and glutamate. The oxaloacetate produced is then reduced to malate by MDH, a reaction that consumes NADH. The rate of GOT1 activity is therefore directly proportional to the rate of decrease in NADH, which can be measured by a decrease in absorbance at 340 nm or a loss of fluorescence (excitation at 340 nm, emission at 445 nm).[2]

Materials:

-

Recombinant human GOT1 protein

-

This compound (or other test compounds)

-

L-Aspartic acid

-

α-Ketoglutaric acid

-

NADH (β-Nicotinamide adenine dinucleotide, reduced form)

-

Malate Dehydrogenase (MDH)

-

Assay Buffer (e.g., 100 mM Tris-HCl, pH 7.4)

-

96-well microplate (UV-transparent or black for fluorescence)

-

Microplate reader capable of measuring absorbance at 340 nm or fluorescence at Ex/Em = 340/445 nm

Procedure:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Prepare serial dilutions of the inhibitor in the assay buffer.

-

In a 96-well plate, add the following components to each well:

-

Assay Buffer

-

L-Aspartic acid (final concentration, e.g., 10 mM)

-

α-Ketoglutaric acid (final concentration, e.g., 1 mM)

-

NADH (final concentration, e.g., 0.2 mM)

-

MDH (final concentration, e.g., 1 unit/mL)

-

This compound at various concentrations (or vehicle control)

-

-

Pre-incubate the plate at 37°C for 10 minutes.

-

Initiate the reaction by adding recombinant GOT1 protein (final concentration, e.g., 5 µg/mL).

-

Immediately start monitoring the decrease in absorbance at 340 nm or fluorescence at Ex/Em = 340/445 nm over time (e.g., every 30 seconds for 15 minutes).

-

Calculate the initial reaction velocity (rate of NADH consumption) for each inhibitor concentration.

-

Plot the reaction velocity against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Cell Viability Assay (MTT Assay)

This assay is used to assess the effect of this compound on the proliferation and viability of cancer cells.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium dye MTT to its insoluble formazan, which has a purple color. The amount of formazan produced is directly proportional to the number of viable cells.

Materials:

-

Cancer cell line (e.g., SW1990, PANC-1)

-

Complete cell culture medium

-

This compound

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

96-well cell culture plate

-

Microplate reader capable of measuring absorbance at 570 nm

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound (and a vehicle control) for the desired duration (e.g., 48-72 hours).

-

After the treatment period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control cells.

LC-MS/MS for Metabolite Quantification

This method is used to quantify the intracellular levels of malate-aspartate shuttle metabolites.

Principle: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful analytical technique that combines the separation capabilities of liquid chromatography with the highly sensitive and selective detection of mass spectrometry. This allows for the precise quantification of multiple metabolites in a complex biological sample.

Materials:

-

Cancer cells treated with this compound or vehicle

-

Extraction solvent (e.g., 80% methanol, pre-chilled to -80°C)

-

LC-MS/MS system (e.g., a triple quadrupole mass spectrometer)

-

Appropriate LC column for polar metabolite separation (e.g., a HILIC column)

-

Metabolite standards for calibration curves

Procedure:

-

Metabolite Extraction:

-

After treatment, rapidly wash the cells with ice-cold saline.

-

Quench metabolism and extract metabolites by adding the pre-chilled extraction solvent.

-

Scrape the cells and collect the extract.

-

Centrifuge to pellet cellular debris and collect the supernatant containing the metabolites.

-

Dry the supernatant under a stream of nitrogen or by lyophilization.

-

-

LC-MS/MS Analysis:

-

Reconstitute the dried metabolite extract in a suitable solvent.

-

Inject the sample onto the LC-MS/MS system.

-

Separate the metabolites using a suitable LC gradient.

-

Detect and quantify the metabolites using multiple reaction monitoring (MRM) mode on the mass spectrometer.

-

Generate calibration curves for each metabolite of interest using known concentrations of standards.

-

-

Data Analysis:

-

Integrate the peak areas for each metabolite.

-

Quantify the concentration of each metabolite in the samples by comparing their peak areas to the calibration curves.

-

Normalize the metabolite concentrations to the cell number or total protein content.

-

Visualizations

Signaling Pathway Diagram

Caption: The Malate-Aspartate Shuttle and the inhibitory action of this compound.

Experimental Workflow Diagram

Caption: Workflow for the characterization of this compound.

Conclusion

This compound represents a promising therapeutic agent, particularly for cancers that are heavily reliant on the metabolic adaptations facilitated by the malate-aspartate shuttle. Its ability to potently and specifically inhibit GOT1 leads to a significant disruption of cellular metabolism, characterized by an altered metabolite profile within the malate-aspartate shuttle and a shift in the cellular redox state. This ultimately creates a metabolic vulnerability that can be exploited for therapeutic benefit. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to further investigate and characterize the effects of this compound and similar compounds. Further studies are warranted to fully elucidate the in vivo efficacy and safety profile of this promising inhibitor.

References

- 1. What are GOT1 inhibitors and how do they work? [synapse.patsnap.com]

- 2. Discovery and optimization of aspartate aminotransferase 1 inhibitors to target redox balance in pancreatic ductal adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 3. universalbiologicals.com [universalbiologicals.com]

- 4. Discovery of GOT1 Inhibitors from a Marine-Derived Aspergillus terreus That Act against Pancreatic Ductal Adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Inhibition of glutamate oxaloacetate transaminase 1 in cancer cell lines results in altered metabolism with increased dependency of glucose - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Inhibition of glutamate oxaloacetate transaminase 1 in cancer cell lines results in altered metabolism with increased dependency of glucose - PubMed [pubmed.ncbi.nlm.nih.gov]

Targeting Cancer Metabolism with GOT1 Inhibitors: A Technical Guide for Researchers

Abstract

Cancer cells exhibit profound metabolic reprogramming to sustain their rapid proliferation and survive in the harsh tumor microenvironment. A key feature of this altered metabolism is an increased reliance on specific enzymatic pathways that are dispensable for normal cells, presenting attractive targets for therapeutic intervention. Glutamic-oxaloacetic transaminase 1 (GOT1), a cytosolic enzyme crucial for aspartate metabolism and redox homeostasis, has emerged as a critical node in the metabolic network of several cancers, particularly pancreatic ductal adenocarcinoma (PDAC). Inhibition of GOT1 disrupts cancer cell metabolism, leading to increased oxidative stress and cell death. This technical guide provides an in-depth overview of the role of GOT1 in cancer metabolism, the current landscape of GOT1 inhibitors, detailed experimental protocols for their evaluation, and the downstream consequences of targeting this key metabolic enzyme.

Introduction: The Role of GOT1 in Cancer Metabolism

GOT1, also known as aspartate aminotransferase 1 (AST1), is a pyridoxal 5'-phosphate (PLP)-dependent enzyme that catalyzes the reversible transamination of aspartate and α-ketoglutarate to oxaloacetate and glutamate.[1][2] In normal physiology, GOT1 participates in the malate-aspartate shuttle, facilitating the transfer of reducing equivalents across the mitochondrial membrane.[3] However, in certain cancer types, particularly those with KRAS mutations like PDAC, there is a metabolic rewiring where cancer cells become highly dependent on a non-canonical glutamine metabolism pathway involving GOT1 to maintain redox balance.[4][5][6]

This pathway is crucial for generating cytosolic NADPH, a key reducing equivalent necessary to counteract the high levels of reactive oxygen species (ROS) produced during rapid proliferation.[7] Oncogenic KRAS signaling upregulates GOT1 expression while downregulating glutamate dehydrogenase (GLUD1).[4][5] This forces glutamine-derived glutamate to be converted to aspartate in the mitochondria by GOT2. Aspartate is then transported to the cytoplasm and converted by GOT1 to oxaloacetate. Subsequently, malate dehydrogenase 1 (MDH1) and malic enzyme 1 (ME1) convert oxaloacetate to malate and then to pyruvate, respectively, with the latter step producing NADPH.[4] This reliance on GOT1 for redox homeostasis makes it a compelling therapeutic target. Inhibition of GOT1 has been shown to be detrimental to cancer cells while being well-tolerated by normal cells.[8]

The Landscape of GOT1 Inhibitors

The development of potent and selective GOT1 inhibitors is an active area of research. Several classes of inhibitors have been identified, ranging from natural products to computationally designed small molecules.

Natural Products

A number of naturally derived compounds have been identified as GOT1 inhibitors. Notably, butyrolactone derivatives isolated from the marine-derived fungus Aspergillus terreus have shown promising activity.[1]

Synthetic and Computationally Designed Inhibitors

High-throughput screening and computational modeling have led to the identification of novel scaffolds for GOT1 inhibition. These efforts have primarily focused on molecules that compete with the PLP cofactor for binding to the active site.[9][10]

Repurposed Inhibitors

Some existing drugs, developed for other targets, have been found to exhibit off-target activity against GOT1.

Table 1: Quantitative Data for Selected GOT1 Inhibitors

| Inhibitor | Type | IC50 (µM) | Assay Method | Reference(s) |

| Aspulvinone H (AH) | Natural Product | 6.91 ± 0.04 | MDH1-coupled | [8] |

| 5.91 ± 0.04 | Not specified | [1] | ||

| (+)-Asperteretone B | Natural Product | 19.16 ± 0.15 | MDH1-coupled | [8] |

| (+)-3′,3′-di-(dimethylallyl)-butyrolactone II | Natural Product | 26.38 ± 0.12 | MDH1-coupled | [8] |

| Aspulvinone O (AO) | Natural Product | Potent inhibitor | Not specified | [11] |

| iGOT1-01 | Synthetic | 11.3 | GLOX/HRP-coupled | [9][12] |

| 84.6 | MDH1-coupled | [9][12][13][14][15] | ||

| 85 | MDH1-coupled | [13][15][16] | ||

| GOT1 inhibitor-1 (compound 2c) | Synthetic | 8.2 | Not specified | [17] |

| PF-04859989 | Repurposed (KAT2 inhibitor) | 8.0 (after 24h pre-incubation) | MDH1-coupled | [18][19][20] |

| Aminooxyacetic acid (AOA) | Pan-transaminase inhibitor | Positive control | Not specified | [21] |

| Vigabatrin | Repurposed (GABA-AT inhibitor) | No significant inhibition | Not specified | [18][22] |

| Gabaculine | Repurposed (GABA-AT inhibitor) | No significant inhibition | Not specified | [18] |

| BFF-122 | Repurposed (KAT2 inhibitor) | No significant inhibition | Not specified | [18] |

Note: IC50 values can vary depending on the specific assay conditions.

Signaling Pathways and Downstream Effects of GOT1 Inhibition

Targeting GOT1 initiates a cascade of cellular events, primarily stemming from the disruption of redox homeostasis and aspartate metabolism.

Upstream Regulation of GOT1

In pancreatic cancer, the expression and activity of GOT1 are significantly influenced by oncogenic KRAS signaling.[4][5][6]

Caption: Upstream regulation of GOT1 by oncogenic KRAS.

Downstream Consequences of GOT1 Inhibition

Inhibition of GOT1 leads to a decrease in NADPH production, resulting in an accumulation of reactive oxygen species (ROS) and a shift in the cellular redox state towards oxidation.[7] This increased oxidative stress sensitizes cancer cells to a specific form of iron-dependent cell death called ferroptosis.[19][23][24]

References

- 1. Small Molecule Metabolite Extraction Strategy for Improving LC/MS Detection of Cancer Cell Metabolome - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Small Molecule Metabolite Extraction Strategy for Improving LC/MS Detection of Cancer Cell Metabolome | Technology Networks [technologynetworks.com]

- 3. pubcompare.ai [pubcompare.ai]

- 4. files.core.ac.uk [files.core.ac.uk]

- 5. KRAS mutation: The booster of pancreatic ductal adenocarcinoma transformation and progression - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. NADPH homeostasis in cancer: functions, mechanisms and therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Discovery of GOT1 Inhibitors from a Marine-Derived Aspergillus terreus That Act against Pancreatic Ductal Adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Biochemical Characterization and Structure-Based Mutational Analysis Provide Insight into the Binding and Mechanism of Action of Novel Aspartate Aminotransferase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. caymanchem.com [caymanchem.com]

- 11. What are GOT1 inhibitors and how do they work? [synapse.patsnap.com]

- 12. medchemexpress.com [medchemexpress.com]

- 13. iGOT1-01 | TargetMol [targetmol.com]

- 14. Aspulvinone G | Chemical Substance Information | J-GLOBAL [jglobal.jst.go.jp]

- 15. immune-system-research.com [immune-system-research.com]

- 16. Discovery and optimization of aspartate aminotransferase 1 inhibitors to target redox balance in pancreatic ductal adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 17. medchemexpress.com [medchemexpress.com]

- 18. A covalent small molecule inhibitor of glutamate-oxaloacetate transaminase 1 impairs pancreatic cancer growth - PMC [pmc.ncbi.nlm.nih.gov]

- 19. caymanchem.com [caymanchem.com]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

- 22. Vigabatrin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Generation of an Orthotopic Xenograft of Pancreatic Cancer Cells by Ultrasound-Guided Injection [jove.com]

- 24. Construction of orthotopic xenograft mouse models for human pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]

Biochemical Characterization of GOT1 Inhibitor-1: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the biochemical characterization of GOT1 inhibitor-1, a novel and potent non-covalent inhibitor of Glutamic-Oxaloacetic Transaminase 1 (GOT1). This document outlines the inhibitor's mechanism of action, presents key quantitative data, details experimental protocols for its characterization, and illustrates relevant biological pathways and experimental workflows.

Introduction to GOT1 and Its Inhibition

Glutamic-Oxaloacetic Transaminase 1 (GOT1), also known as Aspartate Aminotransferase 1 (AST1), is a pivotal enzyme in cellular metabolism.[1] It catalyzes the reversible transamination of aspartate and α-ketoglutarate to oxaloacetate and glutamate.[1][2] This function is crucial for amino acid metabolism, the malate-aspartate shuttle, and maintaining cellular redox homeostasis, particularly in cancer cells.[1][3][4]

In certain malignancies, such as Pancreatic Ductal Adenocarcinoma (PDAC), cancer cells exhibit a heightened dependency on GOT1 to support proliferation and manage oxidative stress.[3][4][5][6] This dependency makes GOT1 an attractive therapeutic target.[1][3][4] GOT1 inhibitors disrupt the enzyme's catalytic activity, leading to a reduction in essential metabolites like NADH and aspartate, thereby impeding cancer cell proliferation and survival.[1]

This compound (also referred to as compound 2c) is a tryptamine-based derivative that has been identified as a potent and non-covalent inhibitor of GOT1.[7]

Quantitative Data Summary

The inhibitory activity of this compound and other related compounds has been quantified using various biochemical assays. The following table summarizes the key in vitro potency data.

| Inhibitor Name | Assay Type | IC50 | Kd | Source |

| This compound (compound 2c) | MDH coupled GOT1 enzymatic assay | 8.2 µM | Not Reported | [7] |

| iGOT1-01 | MDH coupled GOT1 enzymatic assay | 84.6 µM | Not Reported | [3][6][8] |

| iGOT1-01 | GOT1/GLOX/HRP assay | 11.3 µM | Not Reported | [6][8] |

| Aspulvinone H (AH) | MDH coupled GOT1 enzymatic assay | 5.91 ± 0.04 µM | 2.14 ± 0.47 µM | [2] |

| (+)-asperteretone B | MDH coupled GOT1 enzymatic assay | 19.16 ± 0.15 µM | Not Reported | [2] |

| (+)-3′,3′-di-(dimethylallyl)-butyrolactone II | MDH coupled GOT1 enzymatic assay | 26.38 ± 0.1 µM | Not Reported | [2] |

Mechanism of Action

Biochemical and structural studies suggest that many GOT1 inhibitors, including analogs of this compound, act by competing with the pyridoxal 5'-phosphate (PLP) cofactor for binding to the active site of the enzyme.[3][4] PLP is an essential cofactor for the catalytic activity of transaminases. By occupying the PLP binding site, these inhibitors prevent the formation of the active enzyme-cofactor complex, thereby blocking the transamination reaction.[3][4] Some inhibitors, like PF-04859989, have been shown to act as suicide substrates by covalently modifying the PLP co-factor.[9][10]

Signaling Pathway of GOT1 in PDAC Metabolism

Caption: GOT1 metabolic pathway in pancreatic cancer cells.

Experimental Protocols

The biochemical characterization of GOT1 inhibitors relies on robust enzymatic assays. The following are detailed protocols for two common assays used to determine the potency of these inhibitors.

GOT1/MDH1 Coupled Enzymatic Assay

This assay measures GOT1 activity by coupling the production of oxaloacetate to the malate dehydrogenase 1 (MDH1)-mediated oxidation of NADH. The decrease in NADH concentration is monitored by a decrease in absorbance or fluorescence.[3][5]

Materials:

-

Recombinant GOT1 protein

-

Aspartate (Asp)

-

α-Ketoglutarate (α-KG)

-

Malate Dehydrogenase 1 (MDH1)

-

Nicotinamide adenine dinucleotide (NADH)

-

Assay buffer (e.g., 20 mM HEPES, pH 7.5, 200 mM NaCl)

-

96-well microplate

-

Plate reader capable of measuring absorbance at 340 nm or fluorescence at Ex/Em of 340/445 nm

Procedure:

-

Prepare a reaction mixture containing recombinant GOT1 protein (e.g., 0.1 mg/mL), MDH1 (e.g., 1 U/mL), and NADH (e.g., 1 mM) in the assay buffer.

-

Add varying concentrations of the GOT1 inhibitor to the wells of the microplate.

-

Initiate the reaction by adding the substrates, α-KG (e.g., 1 mM) and Asp (e.g., 4 mM).

-

Immediately measure the decrease in absorbance at 340 nm or fluorescence at an excitation wavelength of 340 nm and an emission wavelength of 445 nm over time.

-

The rate of NADH consumption is proportional to GOT1 activity.

-

Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.

GOT1/GLOX/HRP Coupled Enzymatic Assay

This is a fluorescence-based high-throughput screening assay. GOT1 activity produces glutamate, which is then oxidized by glutamate oxidase (GLOX) to produce hydrogen peroxide (H₂O₂). Horseradish peroxidase (HRP) then uses H₂O₂ to oxidize a non-fluorescent substrate (e.g., Amplex Red) into a highly fluorescent product.[3][11]

Materials:

-

Recombinant GOT1 protein

-

Aspartate (Asp)

-

α-Ketoglutarate (α-KG)

-

Glutamate Oxidase (GLOX)

-

Horseradish Peroxidase (HRP)

-

Amplex Red (or similar fluorescent substrate)

-

Assay buffer

-

96- or 384-well black microplate

-

Fluorescence plate reader

Procedure:

-

Prepare a reaction mixture containing GOT1, GLOX, HRP, and Amplex Red in the assay buffer.

-

Dispense the reaction mixture into the wells of the microplate.

-

Add varying concentrations of the GOT1 inhibitor to the wells.

-

Initiate the reaction by adding the GOT1 substrates, Asp (e.g., 4 mM) and α-KG (e.g., 0.5 mM).

-

Incubate the plate at 37°C for a set period (e.g., 20 minutes) during the linear phase of the reaction.[5]

-

Measure the fluorescence intensity at the appropriate excitation and emission wavelengths for the chosen substrate (e.g., Ex/Em of 530/590 nm for resorufin produced from Amplex Red).

-

Calculate the percent inhibition and determine the IC50 value.

Experimental Workflow for GOT1 Inhibitor Characterization

Caption: A typical workflow for the characterization of a novel GOT1 inhibitor.

Structural Analysis

Structural studies, including X-ray crystallography and in silico docking, have provided insights into how GOT1 inhibitors bind to the enzyme.[2][3][4] These studies have confirmed that inhibitors can bind in the active site and compete with the PLP cofactor.[2][3] The co-crystal structure of GOT1 with the inhibitor Aspulvinone H has been solved, providing a detailed view of the inhibitor-enzyme interactions and a basis for the rational design of more potent and selective inhibitors.[2]

Logical Relationship of Findings

Caption: Logical flow from biochemical activity to therapeutic potential.

Conclusion

This compound is a valuable chemical probe for studying the role of GOT1 in cancer metabolism. Its characterization through a combination of enzymatic assays, mechanism of action studies, and cellular assays provides a strong foundation for its use in preclinical research and as a starting point for the development of novel therapeutics targeting GOT1-dependent cancers. The detailed protocols and workflows presented in this guide are intended to facilitate further research and development in this promising area of oncology.

References

- 1. What are GOT1 inhibitors and how do they work? [synapse.patsnap.com]

- 2. Discovery of GOT1 Inhibitors from a Marine-Derived Aspergillus terreus That Act against Pancreatic Ductal Adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Biochemical Characterization and Structure-Based Mutational Analysis Provide Insight into the Binding and Mechanism of Action of Novel Aspartate Aminotransferase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. caymanchem.com [caymanchem.com]

- 5. Discovery and optimization of aspartate aminotransferase 1 inhibitors to target redox balance in pancreatic ductal adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 6. immune-system-research.com [immune-system-research.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. A covalent small molecule inhibitor of glutamate-oxaloacetate transaminase 1 impairs pancreatic cancer growth - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. cdn2.caymanchem.com [cdn2.caymanchem.com]

Methodological & Application

GOT1 Inhibitor-1: Application Notes and Protocols for In Vitro Research

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Glutamic-oxaloacetic transaminase 1 (GOT1), a cytosolic aspartate aminotransferase, is a pivotal enzyme in cellular metabolism, playing a crucial role in amino acid biosynthesis and the malate-aspartate shuttle.[1] In certain cancer cells, notably pancreatic ductal adenocarcinoma (PDAC), GOT1 is a key component of a non-canonical metabolic pathway that supports redox homeostasis and proliferation.[2] This pathway allows cancer cells to utilize glutamine to generate NADPH, thereby counteracting oxidative stress.[2] Inhibition of GOT1 disrupts this metabolic balance, leading to increased reactive oxygen species (ROS) and reduced cancer cell viability, making it an attractive target for cancer therapy.[3][4]

GOT1 inhibitor-1 is a novel, potent, and non-covalent small molecule inhibitor of GOT1.[5] This document provides detailed protocols for the in vitro application of this compound, including enzymatic assays, cell-based assays, and metabolic analyses.

Product Information

| Parameter | Value | Reference |

| Synonyms | GOT1 inhibitor 2c | [5] |

| CAS Number | 732973-87-4 | [6] |

| Molecular Formula | C₁₉H₁₉ClN₄O | [6] |

| Molecular Weight | 354.83 g/mol | [6] |

| IC₅₀ | 8.2 µM (in MDH coupled GOT1 enzymatic assay) | [5][6] |

| Solubility | DMSO: ≥ 120 mg/mL (≥ 338.19 mM) | [5] |

| Storage | Store powder at -20°C. Stock solutions can be stored at -20°C for up to 1 month or -80°C for up to 6 months. | [6] |

Data Presentation

Table 1: In Vitro Activity of this compound

| Assay | Description | IC₅₀ (µM) |

| MDH Coupled GOT1 Enzymatic Assay | Measures the inhibition of GOT1 enzymatic activity by coupling the production of oxaloacetate to the oxidation of NADH by malate dehydrogenase (MDH). | 8.2 |

Signaling Pathway and Experimental Workflow

References

- 1. Discovery and optimization of aspartate aminotransferase 1 inhibitors to target redox balance in pancreatic ductal adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 2. glpbio.com [glpbio.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. This compound | TargetMol [targetmol.com]

- 5. file.medchemexpress.com [file.medchemexpress.com]

- 6. file.glpbio.com [file.glpbio.com]

Application Notes and Protocols: Utilizing GOT1 Inhibitor-1 in PaTu8902 Pancreatic Cancer Cells

Audience: Researchers, scientists, and drug development professionals.

Introduction

Pancreatic ductal adenocarcinoma (PDAC) is a highly aggressive malignancy with limited therapeutic options. A growing body of research highlights the critical role of metabolic reprogramming in PDAC progression. One key metabolic enzyme, Glutamic-Oxaloacetic Transaminase 1 (GOT1), has emerged as a promising therapeutic target. GOT1 is a central player in a non-canonical metabolic pathway that supports the production of NADPH, which is essential for maintaining redox balance and promoting cancer cell proliferation.[1][2][3][4]

GOT1 inhibitor-1 is a potent and selective non-covalent inhibitor of GOT1 with an IC50 of 8.2 µM in enzymatic assays.[5][6] By disrupting the function of GOT1, this inhibitor aims to induce metabolic stress, increase reactive oxygen species (ROS), and ultimately trigger cancer cell death.[1][7][8] These application notes provide detailed protocols for utilizing this compound to study its effects on the human pancreatic cancer cell line PaTu8902.

PaTu8902 Cell Line Information

The PaTu8902 cell line was established from a primary ductal pancreatic adenocarcinoma.[9][10] These cells are epithelial and grow adherently in monolayers.[9] They are known to harbor mutations in KRAS and TP53, which are common in pancreatic cancer.[9][11]

| Parameter | Description |

| Cell Line | PaTu8902 |

| Origin | Human Pancreatic Adenocarcinoma |

| Morphology | Epithelial |

| Growth Properties | Adherent |

| Doubling Time | Approximately 25-40 hours[9][12] |

| Culture Medium | 90% DMEM (4.5 g/L glucose) + 10% Fetal Bovine Serum (FBS) + 2 mM L-glutamine[9] |

| Culture Conditions | 37°C, 10% CO2[9] |

Data Presentation: Representative Effects of this compound on PaTu8902 Cells

The following tables present representative data on the effects of this compound on PaTu8902 cells. This data is synthesized from published studies on various GOT1 inhibitors in pancreatic cancer cell lines and serves as an example of expected outcomes.

Table 1: Cell Viability (MTS Assay)

| Concentration of this compound (µM) | % Cell Viability (48h) | Standard Deviation |

| 0 (Vehicle Control) | 100 | ± 5.2 |

| 1 | 92 | ± 4.8 |

| 5 | 75 | ± 6.1 |

| 10 | 58 | ± 5.5 |

| 25 | 41 | ± 4.9 |

| 50 | 25 | ± 3.7 |

| 100 | 12 | ± 2.9 |

Note: The IC50 for a similar GOT1 inhibitor, PF-04859989, in PaTu8902 cells was reported to be 24 µM after 3 days of treatment.[7]

Table 2: Apoptosis Analysis (Annexin V/PI Staining)

| Treatment (48h) | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) |

| Vehicle Control | 3.5 | 2.1 |

| This compound (25 µM) | 18.7 | 8.3 |

Table 3: Mitochondrial Membrane Potential (JC-1 Assay)

| Treatment (24h) | Red/Green Fluorescence Ratio (Aggregate/Monomer) |

| Vehicle Control | 8.5 |

| This compound (25 µM) | 3.2 |

Table 4: Reactive Oxygen Species (ROS) Levels (DCFDA Assay)

| Treatment (24h) | Fold Increase in ROS Levels |

| Vehicle Control | 1.0 |

| This compound (25 µM) | 2.8 |

Experimental Protocols

PaTu8902 Cell Culture Protocol

Materials:

-

PaTu8902 cells

-

DMEM (4.5 g/L glucose)

-

Fetal Bovine Serum (FBS)

-

L-glutamine

-

Trypsin-EDTA

-

Phosphate-Buffered Saline (PBS)

-

Cell culture flasks/plates

-

Incubator (37°C, 10% CO2)

Procedure:

-

Culture PaTu8902 cells in DMEM supplemented with 10% FBS and 2 mM L-glutamine.[9]

-

Maintain the cells in an incubator at 37°C with 10% CO2.[9]

-

For subculturing, wash the cells with PBS and detach them using Trypsin-EDTA when they reach 80-90% confluency.

-

Resuspend the cells in fresh medium and split them at a ratio of 1:4 to 1:10 every 3-6 days.[9]

Cell Viability (MTS) Assay Protocol

Materials:

-

PaTu8902 cells

-

96-well plates

-

This compound

-

MTS reagent

-

Plate reader

Procedure:

-

Seed PaTu8902 cells in a 96-well plate at a density of 5,000 cells/well in 100 µL of culture medium.

-

Incubate for 24 hours to allow for cell attachment.

-

Treat the cells with various concentrations of this compound (and a vehicle control) and incubate for the desired time period (e.g., 48 hours).

-

Add 20 µL of MTS reagent to each well.

-

Incubate for 1-4 hours at 37°C.

-

Measure the absorbance at 490 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control.

Apoptosis Analysis (Annexin V-FITC/PI Staining) Protocol

Materials:

-

PaTu8902 cells

-

6-well plates

-

This compound

-

Annexin V-FITC Apoptosis Detection Kit

-

Flow cytometer

Procedure:

-

Seed PaTu8902 cells in 6-well plates and treat with this compound (e.g., 25 µM) and a vehicle control for 48 hours.

-

Harvest the cells by trypsinization and wash them twice with cold PBS.

-

Resuspend the cells in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.

-

Transfer 100 µL of the cell suspension to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) solution.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the cells by flow cytometry within one hour.

Mitochondrial Membrane Potential (JC-1) Assay Protocol

Materials:

-

PaTu8902 cells

-

96-well black, clear-bottom plates

-

This compound

-

JC-1 reagent

-

Fluorescence plate reader or fluorescence microscope

Procedure:

-

Seed PaTu8902 cells in a 96-well black, clear-bottom plate.

-

Treat the cells with this compound (e.g., 25 µM) and a vehicle control for 24 hours.

-

Remove the culture medium and add JC-1 staining solution (typically 1-10 µM in culture medium).

-

Incubate for 15-30 minutes at 37°C.

-

Wash the cells with assay buffer.

-

Measure the fluorescence intensity for both JC-1 aggregates (red, Ex/Em ~585/590 nm) and monomers (green, Ex/Em ~514/529 nm).

-

Calculate the ratio of red to green fluorescence to determine the mitochondrial membrane potential. A decrease in this ratio indicates depolarization.

Visualizations

Caption: GOT1 Signaling Pathway in Pancreatic Cancer.

Caption: Experimental Workflow for Inhibitor Testing.

Mechanism of Action

In pancreatic cancer cells, particularly those with KRAS mutations, there is a reliance on a non-canonical glutamine metabolism pathway to maintain redox homeostasis.[1][3] Glutamine is converted to glutamate, which is then used to produce aspartate in the mitochondria via GOT2. Aspartate is transported to the cytoplasm where GOT1 converts it and α-ketoglutarate into oxaloacetate and glutamate.[1][8] The resulting oxaloacetate is then converted to malate by malate dehydrogenase 1 (MDH1), and subsequently to pyruvate by malic enzyme 1 (ME1). This final step generates NADPH from NADP+.[1]

This compound blocks the catalytic activity of GOT1, disrupting this entire pathway.[2][5][6] This leads to a decrease in NADPH production, which in turn results in an accumulation of reactive oxygen species (ROS) due to the cell's diminished capacity to counteract oxidative stress.[1][7][8] The elevated ROS levels can lead to lipid peroxidation and induce a form of iron-dependent cell death known as ferroptosis.[13][14] Studies have shown that GOT1 inhibition sensitizes pancreatic cancer cells to ferroptosis.[13][14][15][16][17] This disruption of redox balance and induction of cell death makes GOT1 an attractive therapeutic target in pancreatic cancer.

References

- 1. Frontiers | The role of GOT1 in cancer metabolism [frontiersin.org]

- 2. What are GOT1 inhibitors and how do they work? [synapse.patsnap.com]

- 3. Discovery of GOT1 Inhibitors from a Marine-Derived Aspergillus terreus That Act against Pancreatic Ductal Adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Aspulvinone O, a natural inhibitor of GOT1 suppresses pancreatic ductal adenocarcinoma cells growth by interfering glutamine metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. universalbiologicals.com [universalbiologicals.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. A covalent small molecule inhibitor of glutamate-oxaloacetate transaminase 1 impairs pancreatic cancer growth - PMC [pmc.ncbi.nlm.nih.gov]

- 8. GOT1-Mediated Anaplerotic Glutamine Metabolism Regulates Chronic Acidosis Stress In Pancreatic Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Leibniz Institute DSMZ: Details [dsmz.de]

- 10. Structural analysis of a new highly metastatic cell line PaTu 8902 from a primary human pancreatic adenocarcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. DepMap Cell Line Summary [depmap.org]

- 12. Cellosaurus cell line PaTu 8902 (CVCL_1845) [cellosaurus.org]

- 13. GOT1 inhibition promotes pancreatic cancer cell death by ferroptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. escholarship.org [escholarship.org]

- 15. researchgate.net [researchgate.net]

- 16. biorxiv.org [biorxiv.org]

- 17. researchgate.net [researchgate.net]

Application Notes and Protocols for GOT1 Inhibitor-1 Treatment in PANC-1 and AsPC-1 Cell Lines

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pancreatic ductal adenocarcinoma (PDAC) is a highly aggressive malignancy with limited therapeutic options. A key metabolic feature of PDAC cells is their reliance on a non-canonical glutamine metabolism pathway to maintain redox homeostasis and support proliferation. Glutamate-oxaloacetate transaminase 1 (GOT1) is a critical enzyme in this pathway, catalyzing the conversion of aspartate and α-ketoglutarate to oxaloacetate and glutamate in the cytoplasm. This process is essential for the generation of NADPH, which is vital for counteracting oxidative stress. Consequently, GOT1 has emerged as a promising therapeutic target for PDAC. This document provides detailed application notes and protocols for studying the effects of GOT1 inhibitors on two common human pancreatic cancer cell lines, PANC-1 and AsPC-1.

Mechanism of Action of GOT1 Inhibitors

GOT1 inhibitors disrupt the metabolic function of the enzyme, leading to a reduction in NADPH levels and an increase in reactive oxygen species (ROS). This disruption of redox balance can induce cell death through various mechanisms, most notably ferroptosis, an iron-dependent form of programmed cell death.[1][2][3] Some GOT1 inhibitors act as competitors of the pyridoxal 5'-phosphate (PLP) cofactor, binding to the active site of the enzyme and blocking its catalytic activity.[4]

Data Presentation

Table 1: In Vitro Efficacy of GOT1 Inhibitors in Pancreatic Cancer Cell Lines

| Inhibitor | Cell Line | IC50 (µM) | Exposure Time | Assay | Reference |

| Aspulvinone H (AH) | PANC-1 | 6.32 - 10.47 | 48h | MTT | [4] |

| Aspulvinone H (AH) | AsPC-1 | 6.32 - 10.47 | 48h | MTT | [4] |

| PF-04859989 | PATU-8988T | 24 | 72h | Cell Proliferation | [5] |

| PF-04859989 | PATU-8902 | 54 | 72h | Cell Proliferation | [5] |

| GOT1 inhibitor-1 | Purified GOT1 | 8.2 | N/A | Enzymatic Assay | [6][7] |

| iGOT1-01 | Purified GOT1 | 84.6 | N/A | Enzymatic Assay (MDH1-coupled) | [6] |

Signaling Pathways and Experimental Workflow

References

- 1. Panc-1 Cells [cytion.com]

- 2. PANC-1. Culture Collections [culturecollections.org.uk]

- 3. bcrj.org.br [bcrj.org.br]

- 4. Discovery of GOT1 Inhibitors from a Marine-Derived Aspergillus terreus That Act against Pancreatic Ductal Adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A covalent small molecule inhibitor of glutamate-oxaloacetate transaminase 1 impairs pancreatic cancer growth - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Biochemical Characterization and Structure-Based Mutational Analysis Provide Insight into the Binding and Mechanism of Action of Novel Aspartate Aminotransferase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

Application Notes and Protocols for In Vivo Xenograft Studies with a GOT1 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glutamate-Oxaloacetate Transaminase 1 (GOT1) is a critical enzyme in cellular metabolism, playing a pivotal role in amino acid biosynthesis and maintaining redox homeostasis, particularly in cancer cells.[1] In many cancer types, including Pancreatic Ductal Adenocarcinoma (PDAC), there is a heightened reliance on glutamine metabolism, making GOT1 an attractive therapeutic target.[2][3][4] Inhibition of GOT1 disrupts the malate-aspartate shuttle, leading to a reduction in essential products like NADH and aspartate, which in turn impairs the cancer cell's ability to manage oxidative stress and proliferate.[1] Preclinical studies have shown that targeting GOT1 can significantly curb tumor growth in various cancer models.[1]

These application notes provide detailed protocols for conducting in vivo xenograft studies to evaluate the efficacy of a GOT1 inhibitor. The protocols cover the establishment of xenograft models using human pancreatic cancer cell lines, administration of a GOT1 inhibitor, and methods for assessing tumor growth and target engagement.

Signaling Pathway of GOT1 in Cancer Metabolism